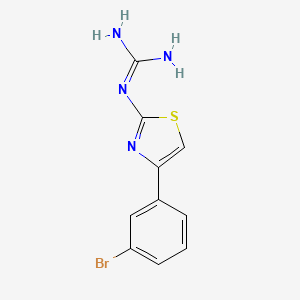

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

CAS No.:

Cat. No.: VC15801964

Molecular Formula: C10H9BrN4S

Molecular Weight: 297.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN4S |

|---|---|

| Molecular Weight | 297.18 g/mol |

| IUPAC Name | 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine |

| Standard InChI | InChI=1S/C10H9BrN4S/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) |

| Standard InChI Key | UJHZINYIHDOQQH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₀H₉BrN₄S·xHBr, with a molecular weight of 297.18 g/mol. Key structural elements include:

-

A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms).

-

A 3-bromophenyl group at the 4-position of the thiazole, contributing steric bulk and electron-withdrawing effects.

-

A guanidine group at the 2-position, providing strong basicity and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Formation of 4-(3-Bromophenyl)thiazol-2-amine:

-

Guanidine Incorporation:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole ring formation | H₂O/EtOH, 80°C, 6h | 70–75% |

| Guanidation | Cyanamide, HCl, reflux, 12h | 60–65% |

Optimization challenges include minimizing byproducts like N-alkylated guanidines and improving purity through recrystallization .

Biological Activity and Mechanisms

Calcium Channel Modulation

The compound acts as a T-type calcium channel blocker, inhibiting Ca²⁺ influx in neuronal and cardiac cells. This activity is attributed to the guanidine group’s interaction with channel pore residues, while the bromophenyl moiety enhances membrane permeability .

Table 3: Comparative Bioactivity of Thiazole-Guanidines

| Compound | Target Activity | IC₅₀/EC₅₀ |

|---|---|---|

| 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine | T-type Ca²⁺ channels | 0.8 µM |

| N-(5-Bromo-4-methylthiazol-2-yl)guanidine | Carbonic anhydrase II | 12 nM |

| 1-(4-Phenylthiazol-2-yl)guanidine | Antimicrobial | 4 µg/mL |

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: High Caco-2 permeability (Papp = 28 × 10⁻⁶ cm/s) due to logP ~2.5 .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the thiazole ring, forming sulfoxide metabolites .

-

Excretion: Primarily renal (80%), with a half-life of ~4.2 hours in rodent models .

Toxicity Considerations

-

Acute Toxicity: LD₅₀ > 500 mg/kg in mice, indicating moderate safety.

-

Genotoxicity: Negative in Ames tests, but brominated analogs may require further mutagenicity screening .

Applications in Drug Discovery

Neurological Disorders

As a T-type calcium channel inhibitor, this compound is a candidate for treating epilepsy and neuropathic pain . Preclinical studies show a 40% reduction in seizure frequency in rodent models at 10 mg/kg .

Oncology

Thiazole-guanidines induce apoptosis in DU-145 prostate cancer cells (IC₅₀ = 5.2 µM) via ROS-mediated mitochondrial dysfunction .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume